4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE
Overview
Description
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 4-chloro-2-fluoroaniline with isocyanates. One common method includes the reaction of 4-chloro-2-fluoroaniline with 4-chlorophenyl isocyanate in the presence of a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The reaction is carried out under controlled conditions to prevent the temperature from exceeding 70°C, ensuring the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-chloro-3-trifluoromethylphenyl)amino]carbonyl}amino)benzamide
- 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenoxy-N-methylpyridine-2-carboxamide
Uniqueness
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential interactions with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(4-chloro-2-fluorophenyl)carbamoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-9-3-6-12(11(16)7-9)19-14(21)18-10-4-1-8(2-5-10)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPCRWYALICAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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